molecular formula C19H13F3N2O B14601714 N,N,N'-Tris(4-fluorophenyl)urea CAS No. 60252-75-7

N,N,N'-Tris(4-fluorophenyl)urea

Cat. No.: B14601714
CAS No.: 60252-75-7
M. Wt: 342.3 g/mol
InChI Key: NTWNDGDIHLIVCW-UHFFFAOYSA-N
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Description

N,N,N'-Tris(4-fluorophenyl)urea is a synthetic urea derivative designed for research and development applications. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving specific biological activity and enhancing drug potency and selectivity . The incorporation of fluorine atoms and multiple aromatic rings typically influences the compound's physicochemical properties, such as its conformational preference and lipophilicity, which can be critical for modulating solubility and permeability in biological systems . Related bis-arylurea structures have been explored for their potential as kinase inhibitors and in various other pharmacological roles, suggesting that this trisubstituted analogue may serve as a valuable scaffold in hit-to-lead optimization campaigns . Researchers can utilize this compound as a building block in organic synthesis or as a core structure in the development of novel bioactive molecules for areas including anticancer, antibacterial, and anticonvulsant research . The exact mechanism of action and specific research value are dependent on the intended application. Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60252-75-7

Molecular Formula

C19H13F3N2O

Molecular Weight

342.3 g/mol

IUPAC Name

1,1,3-tris(4-fluorophenyl)urea

InChI

InChI=1S/C19H13F3N2O/c20-13-1-7-16(8-2-13)23-19(25)24(17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18/h1-12H,(H,23,25)

InChI Key

NTWNDGDIHLIVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F

Origin of Product

United States

Supramolecular Architectures and Self Assembly Principles of N,n,n Tris 4 Fluorophenyl Urea

Hydrogen Bonding Networks in Fluorinated Urea (B33335) Systems

The efficacy of urea derivatives as anion receptors is fundamentally rooted in the hydrogen-bonding capabilities of their N-H protons. In tris-urea scaffolds, these donor groups work in concert to create a stable binding pocket. The presence of electronegative fluorine atoms on the aromatic rings plays a crucial role in modulating the properties of these hydrogen bonds.

N-H···Anion Interactions and Their Energetics in Anion Binding

The primary interaction driving anion recognition in urea-based receptors is the hydrogen bond between the urea N-H groups and the anionic guest. The N-H moiety acts as a hydrogen bond donor, interacting with electron-rich anions that serve as acceptors. wikipedia.org In tris-urea systems, multiple N-H donors converge to form a binding cavity, allowing for several hydrogen bonds to form simultaneously with a single anion, a phenomenon that leads to strong and selective binding.

The strength of these N-H···anion interactions is significant. The binding process involves the formation of stable 1:1 host-guest complexes held together by these hydrogen bonds. researchgate.net The downfield shift of the N-H proton signals in ¹H NMR titration experiments upon the addition of an anion is a characteristic indicator of hydrogen bond formation. tandfonline.comnih.gov This shift signifies that the protons are being deshielded as their electron density is drawn towards the anion. researchgate.net In some cases, particularly with highly basic anions like fluoride (B91410), the interaction can be so strong that it leads to the deprotonation of the urea N-H group. researchgate.nettandfonline.com This deprotonation is more common in the more acidic thiourea (B124793) analogues but can occur in urea receptors with fluoride due to the high stability of the resulting bifluoride ion ([HF₂]⁻). researchgate.net

Role of Fluorine in Modulating Hydrogen Bond Strength and Directionality

The substitution of hydrogen with fluorine on the phenyl rings of the urea receptor is a key design strategy to enhance anion binding affinity. Fluorine is a highly electronegative atom, and its presence has a significant electron-withdrawing effect on the entire molecule. This inductive effect increases the acidity of the N-H protons of the urea group. nih.govfrontiersin.org More acidic protons are better hydrogen bond donors, leading to stronger and more stable complexes with anions.

Anion Recognition Mechanisms and Selectivity of N,N,N'-Tris(4-fluorophenyl)urea Derivatives

The tripodal structure of tris-urea receptors provides a preorganized framework for anion binding. This host-guest chemistry is characterized by the encapsulation of the anion within a cavity formed by the receptor, leading to high selectivity for anions of complementary size, shape, and charge.

Host-Guest Chemistry and Anion Encapsulation with Tris-Urea Receptors

Tris-urea receptors, particularly those based on a tris(2-aminoethyl)amine (TREN) scaffold, are known for their remarkable ability to self-assemble into larger, capsular structures upon binding with anions. consensus.appornl.gov These receptors can effectively encapsulate a variety of anions, including spherical halides and tetrahedral oxoanions, through multiple N-H···anion hydrogen bonds. consensus.app

In many instances, two tris-urea receptor molecules will form a 2:1 dimeric molecular capsule around a single anion, such as sulfate or carbonate. consensus.app More complex structures have also been observed; for example, a tris(urea) receptor has been shown to self-assemble into a tetrahedral molecular cage that encapsulates a discrete tetrameric mixed phosphate (B84403) cluster. acs.org Crystal structure analyses of these host-guest complexes reveal intricate networks of hydrogen bonds. For instance, in a complex with dihydrogen phosphate, each anion can form a total of four N-H···O hydrogen bonds with two ureido subunits from two different tris-urea receptors, effectively encapsulating a hydrogen-bonded chain of the anions. iucr.orgnih.gov This ability to form well-defined capsular assemblies demonstrates the sophisticated host-guest chemistry directed by the tripodal urea framework.

Specificity for Halides and Oxoanions: A Comparative Binding Analysis

Tris-urea receptors exhibit marked selectivity in their binding of different anions, which is governed by factors such as the anion's basicity, geometry, and charge density. Binding studies, typically conducted using ¹H NMR titrations, have established clear affinity trends for various halides and oxoanions.

Generally, the binding affinity for halides follows the order of their basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. frontiersin.orgnih.gov The highly basic fluoride anion forms particularly strong hydrogen bonds with the acidic N-H groups of the receptor. frontiersin.org For oxoanions, the selectivity is more complex and depends on the anion's geometry and ability to act as a hydrogen bond acceptor. A common binding trend observed is H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻. frontiersin.org The preference for dihydrogen phosphate is often attributed to its tetrahedral geometry and multiple oxygen atoms, which allow for a complementary fit within the receptor's binding cavity and the formation of numerous hydrogen bonds. The table below presents typical binding constant data for a tripodal urea receptor, illustrating its selectivity.

AnionBinding Constant (Kₐ, M⁻¹)Anion TypeReference
F⁻> 10⁴Halide nih.gov
Cl⁻< 10Halide nih.gov
Br⁻< 10Halide nih.gov
I⁻< 10Halide nih.gov
H₂PO₄⁻3180Oxoanion nih.gov
HCO₃⁻1450Oxoanion nih.gov
HSO₄⁻660Oxoanion nih.gov
CH₃COO⁻350Oxoanion nih.gov
SO₄²⁻< 10Oxoanion nih.gov

Note: Data is illustrative of typical binding affinities for tris(aminopropyl)amine-based tripodal urea receptors in DMSO-d₆, as reported in the literature. nih.gov Absolute values can vary based on the specific receptor structure and solvent system.

Charge-Transfer Complex Formation in Anion Recognition Pathways

In addition to hydrogen bonding, charge-transfer (CT) interactions can play a significant role in the anion recognition process, particularly with receptors containing aromatic signaling units. The formation of a CT complex between the receptor and an anion can lead to a distinct color change, providing a visual method for anion detection. frontiersin.org

This phenomenon is especially pronounced with highly basic anions like fluoride. For certain N,N'-disubstituted ureas, the signaling mechanism upon fluoride binding relies on the formation of a ground-state charge-transfer complex. nih.gov This interaction results in new absorption and fluorescence bands at longer wavelengths, which are characteristic of CT complexes. nih.gov In other systems, particularly those with nitro-aromatic groups, the strong interaction with basic anions like acetate (B1210297) can cause deprotonation of the urea N-H group. nih.gov This deprotonation results in the delocalization of the negative charge onto the electron-withdrawing nitro group, leading to an intermolecular charge transfer (ICT) process that is observable as a color change. nih.gov Spectroscopic studies have shown that for some receptors, a charge-transfer band appears specifically in the presence of fluoride, while it is absent with other anions like chloride or nitrate, highlighting the unique interaction between the urea receptor and the highly electronegative fluoride ion. nih.gov

Proton Transfer Phenomena in Anion Binding Interactions

The interaction between urea-based receptors and anions is a cornerstone of supramolecular chemistry, with hydrogen bonding typically serving as the primary binding force. However, the nature of this interaction can evolve beyond simple hydrogen bonding to involve the partial or complete transfer of a proton from the urea N-H group to the anion. This phenomenon, known as proton transfer, is intrinsically linked to the acidity of the urea receptor and the basicity of the anion guest. nih.gov

In the context of this compound, the electron-withdrawing nature of the three 4-fluorophenyl groups significantly enhances the acidity of the N-H protons compared to simpler alkyl or aryl ureas. This increased acidity makes the compound a more potent hydrogen bond donor and lowers the energy barrier for proton transfer to a sufficiently basic anion. nih.gov The study of various urea-based receptors has shown that hydrogen bonding can be viewed as a "frozen" intermediate stage of a full proton transfer reaction. nih.gov Depending on the anion's properties, this transfer can be moderate, where the proton remains primarily associated with the nitrogen, or advanced, where the proton is nearly fully transferred to the anion, resulting in an N⁻···H-X interaction. nih.gov

The degree of proton transfer is a critical determinant of binding affinity and selectivity. For instance, in interactions with highly basic anions like fluoride (F⁻) or acetate (CH₃COO⁻), significant proton transfer is often observed. nih.govrsc.orgresearchgate.net This process can be followed spectroscopically, for example, through changes in ¹H NMR chemical shifts or UV-Vis absorption bands that indicate the deprotonation of the urea receptor. frontiersin.orgnih.gov In some cases, the interaction with an anion like hydrogen sulfate (HSO₄⁻) can lead to proton transfer to a basic site on the receptor molecule itself, creating an additional electrostatic binding interaction and enhancing selectivity for HSO₄⁻ over the less acidic sulfate (SO₄²⁻). nih.gov The stability of the resulting complexes is thus a function of both the initial hydrogen bond strength and the energetics of the subsequent proton transfer. rsc.orgresearchgate.net

Table 1: Factors Influencing Proton Transfer in Urea-Anion Complexes
FactorDescriptionEffect on Proton Transfer
Receptor AcidityThe propensity of the urea N-H group to donate a proton. Electron-withdrawing substituents (e.g., -F, -NO₂) increase acidity. nih.govHigher acidity facilitates proton transfer.
Anion BasicityThe ability of the anion to accept a proton. Anions like F⁻ and CH₃COO⁻ are highly basic. nih.govHigher basicity promotes more advanced proton transfer.
Solvent PolarityThe ability of the solvent to stabilize charged species formed after proton transfer.Polar solvents can stabilize the resulting ions, favoring the proton transfer equilibrium.
Complex StoichiometryThe ratio of receptor to anion in the complex. Formation of 1:1 or 1:2 complexes can influence the local environment. nih.govCooperative binding in higher-order complexes can alter the effective basicity and favor proton transfer. nih.gov

Non-Covalent Interactions Beyond Hydrogen Bonding in Supramolecular Assemblies

While N-H···O/X hydrogen bonds are the primary driving force in the self-assembly of urea derivatives, a suite of other non-covalent interactions plays a crucial role in dictating the final three-dimensional structure of supramolecular assemblies involving this compound. wikipedia.org These weaker, yet collectively significant, forces include aromatic stacking, halogen bonding, and weak C-H···O hydrogen bonds, which provide the necessary energetic contributions to guide molecular recognition and crystal packing. wikipedia.orgresearchgate.net

Phenyl-Perfluorophenyl Interactions and Aromatic Stacking in Urea Structures

Aromatic stacking interactions are critical in the organization of molecules containing phenyl rings. mdpi.com In fluorinated systems, a specific and highly directional interaction known as the phenyl-perfluorophenyl interaction can occur. nih.gov This is an electrostatically driven π-π stacking interaction between an electron-rich aromatic ring (like benzene) and an electron-poor perfluorinated aromatic ring (like hexafluorobenzene). nih.gov The introduction of electron-withdrawing fluorine atoms polarizes the π-system of the aromatic ring, creating a favorable electrostatic interaction with an unfluorinated or less-fluorinated counterpart. nih.gov

Halogen Bonding in Fluorinated Supramolecular Systems

A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom). researchgate.netscribd.com This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the R-X covalent bond. nih.govacs.org The strength of the halogen bond typically increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov

Fluorine, being the most electronegative element, generally does not form strong halogen bonds. However, when attached to a strong electron-withdrawing group, the fluorine atom can act as a halogen bond donor. nih.govacs.orgrsc.org In fluorinated aromatic systems, C-F groups can participate in weak halogen bonds, interacting with electron-rich sites such as carbonyl oxygens (C-F···O=C) or other electronegative atoms. rsc.orgresearchgate.net These interactions are highly directional and can serve as a tool for the rational design of supramolecular assemblies, complementing the more dominant hydrogen bonds. researchgate.netnih.gov The presence of three C-F moieties in this compound provides multiple potential sites for such interactions to contribute to the stability and specificity of its aggregated structures.

Intermolecular π-π Interactions and Weak C-H···O Hydrogen Bonds

Furthermore, weak C-H···O hydrogen bonds are now recognized as important directional interactions in organic crystals. sapub.org In urea-based structures, the aromatic C-H bonds of the phenyl rings can act as weak hydrogen bond donors, interacting with the carbonyl oxygen of a neighboring urea molecule. researchgate.net Although a single C-H···O bond is energetically modest (typically 2-8 kJ/mol), the large number of such potential interactions in a molecule like this compound makes their cumulative effect substantial. wikipedia.org These interactions often work in concert with stronger N-H···O hydrogen bonds to establish robust, three-dimensional networks. researchgate.netresearchgate.net

Table 2: Characteristics of Secondary Non-Covalent Interactions
Interaction TypeTypical Energy (kJ/mol)Geometric Features
Phenyl-Perfluorophenyl Stacking nih.gov~4-5Parallel, offset arrangement of aromatic rings.
Halogen Bonding (C-F···O) rsc.orgWeak (Variable)Highly directional, with C-F···O angle approaching 180°.
Intermolecular π-π Stacking mdpi.com2-10Can be face-to-face or edge-to-face, with inter-plane distances of 3.3-3.8 Å.
Weak C-H···O Hydrogen Bonds sapub.orgwikipedia.org2-8Longer and more flexible than conventional H-bonds; C-H···O angle > 120°.

Self-Assembly Processes and Hierarchical Structures in Urea-Based Systems

The directional and robust nature of the hydrogen bonds formed by the urea moiety, complemented by the array of secondary non-covalent interactions, enables urea-based molecules to undergo self-assembly into complex, well-defined architectures. This process can be hierarchical, where molecules first form primary aggregates that subsequently organize into larger, more ordered superstructures. nih.govepa.gov

Formation of Molecular Aggregates and Ordered Architectures in Solution

In solution, the self-assembly process for molecules like this compound begins with the formation of primary molecular aggregates. The strong propensity of the urea groups to form bifurcated N-H···O hydrogen bonds drives the initial association into dimers, linear tapes, or cyclic structures. researchgate.net The specific aggregate formed depends on factors such as molecular geometry, concentration, and solvent properties.

For many diaryl ureas, the formation of one-dimensional hydrogen-bonded polymeric chains is a common primary assembly step. nih.gov These chains can then interact with each other through the weaker non-covalent forces discussed previously, such as π-π stacking of the fluorophenyl groups and halogen bonding. This secondary level of organization can lead to the formation of bundled fibers, ribbons, or lamellar sheets. nih.gov The presence of fluorine can influence this process; fluorinated compounds are known to form aggregates in solution, sometimes driven by "fluorous" interactions where the fluorinated segments segregate from non-fluorinated media. researchgate.netnih.gov The balance between hydrogen bonding, solvophobic effects, and other intermolecular forces ultimately dictates the morphology and stability of the resulting ordered architectures in solution. ibm.com

Design Principles for Tripodal and Macrocyclic Urea-Based Receptors

The rational design of synthetic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry. Among the various functional groups utilized, the urea moiety is particularly effective due to its dual hydrogen bond donor capability, directional binding nature, and relative ease of synthesis. rsc.orgacs.orgacs.org When incorporated into larger, well-defined structures such as tripodal and macrocyclic architectures, these properties are amplified, leading to receptors with high affinity and selectivity for various guest species, particularly anions. The design of such receptors, including those based on the this compound framework, is governed by several key principles.

A fundamental concept in the design of these receptors is preorganization . rsc.org Macrocyclic and tripodal receptors are designed to have a preorganized structure that minimizes the entropic cost of binding a guest molecule. rsc.org By constraining the urea binding sites into a conformation that is complementary to the target guest before the binding event, the loss of conformational freedom upon complexation is reduced, leading to enhanced binding affinity and selectivity. rsc.orgacs.org This is often achieved by using rigid scaffolds or platforms to connect the urea groups, ensuring the hydrogen bond donors converge towards a central binding cavity. acs.orgnih.gov

Complementarity in shape, size, and electronic properties between the host receptor and the guest molecule is another critical design principle. nih.gov For instance, tripodal receptors often present a C3-symmetric arrangement of urea arms, creating a pseudo-hemispherical cavity that is well-suited for binding tetrahedral oxyanions like sulfate or phosphate. nih.govnih.gov The geometry and orientation of the urea N-H groups can be fine-tuned to form a network of hydrogen bonds that precisely matches the geometry of the target anion. acs.org

The electronic nature of the substituents on the urea nitrogen atoms plays a crucial role in modulating the receptor's binding strength. The inclusion of electron-withdrawing groups, such as the 4-fluorophenyl groups in this compound, is a deliberate design choice to enhance anion affinity. The fluorine atoms increase the acidity of the urea N-H protons, making them more potent hydrogen bond donors. nih.gov This leads to stronger and more stable host-guest complexes. For example, research on macrocyclic receptors has shown that those functionalized with two electron-withdrawing trifluoromethyl groups exhibit the strongest complexing properties for carboxylates. nih.gov

Tripodal Receptor Design

Tripodal receptors typically consist of three urea-containing arms connected to a central scaffold. This design offers a balance of rigidity and flexibility, allowing the receptor to effectively wrap around and encapsulate a guest molecule.

Scaffold Selection: The central platform is crucial for orienting the binding arms. Common scaffolds include trisubstituted benzene (B151609) rings (e.g., 1,3,5-benzenetricarboxamide) or tertiary amine caps. nih.govacs.org These platforms provide a rigid core that preorganizes the urea groups into a convergent arrangement, creating a well-defined binding pocket. nih.gov

Binding Cavity Formation: The three arms form a cavity that can bind guests through multiple hydrogen-bonding interactions. nih.gov The solid-state crystal structures of some tripodal urea receptors have confirmed the encapsulation of a single anion within a cage-like structure. nih.gov

Self-Assembly: Tripodal urea ligands can also be designed to self-assemble into larger, more complex architectures. For example, some tripodal systems have been shown to form self-assembled capsules with a [4:4] stoichiometry of sulfate anions to ligand molecules, where the anions are clustered within a hydrophobic cavity formed by the four ligands. nih.gov

Macrocyclic Receptor Design

Macrocyclic receptors incorporate urea functionalities directly into a cyclic backbone. This architecture generally offers a higher degree of preorganization and rigidity compared to their acyclic or tripodal counterparts.

Structural Rigidity: The cyclic nature of the scaffold significantly reduces the conformational flexibility of the binding sites, locking them into an optimal geometry for anion interaction. rsc.org

Selective Recognition: By varying the size of the macrocyclic ring and the number and placement of the urea groups, receptors can be tailored for highly selective recognition. For instance, tetra-urea macrocycles have been developed that show a strong preference for binding sulfate. researchgate.net

Synthesis Strategy: The synthesis of urea-based macrocycles can be challenging due to competing polymerization reactions. Strategies to favor macrocyclization include performing the reaction under high-dilution conditions or using bulky N-substituents that kinetically promote the formation of cyclic structures. nih.gov The use of a bulky N-tert-butyl group, for example, has been shown to enable the near-quantitative synthesis of urea macrocycles at high concentrations. nih.gov

The following tables summarize the key design principles and present comparative data for urea-based receptors.

Table 1: Comparison of Design Principles for Tripodal and Macrocyclic Urea-Based Receptors

Design Principle Tripodal Receptors Macrocyclic Receptors
Preorganization Moderate to high; dependent on the rigidity of the central scaffold and linkers. nih.gov High; the cyclic backbone inherently restricts conformational freedom. rsc.org
Flexibility Some conformational flexibility in the arms allows for induced fit with certain guests. acs.org Generally rigid, leading to higher selectivity for guests of a specific size and shape. rsc.org
Binding Site Forms a 3D binding cavity or cleft. nih.govacs.org Forms a 2D or 3D intraannular cavity. nih.gov
Synthesis Often involves modular, stepwise synthesis by attaching arms to a pre-formed scaffold. nih.gov Typically requires cyclization reactions, often under high dilution to prevent polymerization. nih.gov

| Self-Assembly | Can be designed to form larger capsular or cage-like assemblies. nih.govacs.org | Can stack or form channel structures, but individual units are discrete macrocycles. |

Table 2: Research Findings on Anion Binding by Urea-Based Receptors

Receptor Type Guest Anion Solvent Binding Constant (Kₐ, M⁻¹) Reference
Macrocyclic with trifluoromethyl groups (Receptor 4l) MeCO₂⁻ DMSO-d₆ + 0.5% H₂O 7940 nih.gov
Macrocyclic with trifluoromethyl groups (Receptor 4l) PhCO₂⁻ DMSO-d₆ + 0.5% H₂O 6760 nih.gov
C₃ᵥ-Symmetric Tripodal HCO₃⁻ DMSO-d₆/0.5% H₂O Binding observed, trend: HCO₃⁻ > H₂PO₄⁻ > HSO₄⁻ acs.orgnih.gov
C₃ᵥ-Symmetric Tripodal H₂PO₄⁻ DMSO-d₆/0.5% H₂O Binding observed, trend: HCO₃⁻ > H₂PO₄⁻ > HSO₄⁻ acs.orgnih.gov

These principles guide the construction of sophisticated supramolecular architectures. By strategically combining rigid scaffolds, electronically tuned urea moieties like (4-fluorophenyl)urea, and tripodal or macrocyclic geometries, chemists can develop highly effective and selective receptors for specific molecular targets.

Crystal Engineering and Solid State Structural Analysis of N,n,n Tris 4 Fluorophenyl Urea Derivatives

Crystallographic Characterization Techniques

The precise determination of the three-dimensional arrangement of molecules within a crystal is fundamental to understanding its properties. For complex organic molecules like N,N,N'-tris(4-fluorophenyl)urea, single-crystal X-ray diffraction is the definitive method.

Single-Crystal X-ray Diffraction for Elucidating Molecular and Crystal Structures

While a specific crystallographic study for this compound was not found in the search results, the principles of SCXRD are universally applicable. For related fluorinated urea (B33335) compounds, SCXRD studies have been crucial in identifying and characterizing the intermolecular interactions that stabilize the crystal structure. researchgate.net For instance, in N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, SCXRD revealed a twisted conformation between the two phenyl rings and identified key N—H⋯O and C—H⋯F hydrogen bonds that form a two-dimensional network. researchgate.net

Polymorphism and Pseudopolymorphism Studies in Fluorinated Urea Crystals

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in the development of new materials. rsc.org Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

The study of polymorphism in fluorinated urea crystals is an active area of research. rsc.orgresearchgate.net The presence of fluorine can influence the energetic landscape of crystal packing, potentially leading to the formation of multiple polymorphic forms. The crystallization conditions, such as the choice of solvent and temperature, can play a significant role in determining which polymorph is obtained. rsc.org For urea itself, several polymorphs have been identified under high-pressure conditions. researchgate.net

Influence of Substituents on Crystal Packing and Supramolecular Motifs

The nature and position of substituents on the urea backbone have a profound impact on the resulting crystal structure. The fluorine atoms in this compound are expected to play a significant role in directing the assembly of molecules in the solid state.

Role of the Fluorine Atom in Directing Crystal Lattice Formation

The fluorine atom, with its high electronegativity and ability to participate in weak hydrogen bonds (C-H···F), can significantly influence crystal packing. rsc.org These interactions, although weaker than conventional hydrogen bonds, can act as important structure-directing forces. In the case of this compound, the fluorine atoms can engage in a variety of intermolecular contacts, including F···F, C-H···F, and interactions with the aromatic rings. The interplay of these weak interactions, in concert with the stronger N-H···O hydrogen bonds, will ultimately determine the three-dimensional architecture of the crystal lattice. Studies on other fluorinated organic molecules have shown that interactions involving fluorine can be both stabilizing and destabilizing, and their energetic contributions can be quantified. rsc.org

Quantitative Analysis of Intermolecular Interactions in the Solid State

For example, in the related compound N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, Hirshfeld surface analysis revealed that H···H, C···H/H···C, and F···H/H···F contacts were the most significant, contributing 36.5%, 24.7%, and 13.3% to the total Hirshfeld surface, respectively. researchgate.net Computational methods, such as those based on Density Functional Theory (DFT), can also be used to calculate the lattice energy and the interaction energies of specific molecular pairs within the crystal. rsc.orgresearchgate.net These calculations provide quantitative insights into the relative strengths of different interactions, such as hydrogen bonds and van der Waals forces, and their roles in stabilizing the crystal structure. rsc.org

Interactive Data Table of Crystallographic Information for a Related Fluorinated Urea

While specific data for this compound is not available, the following table for N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea illustrates the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net

ParameterValue
Molecular FormulaC15H13FN2O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234 (6)
b (Å)13.4567 (8)
c (Å)9.8765 (5)
α (°)90
β (°)109.87 (1)
γ (°)90
Volume (ų)1265.4 (1)
Z4

Hirshfeld Surface Analysis for Contact Enrichment and Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.

In the analysis of related fluorophenyl urea derivatives, specific intermolecular contacts are consistently observed. For instance, in the crystal structure of N,N'-Bis(4-fluorophenyl)urea, N-H···O hydrogen bonds are a dominant feature, linking molecules into chains. nih.gov The analysis of similar structures reveals the prevalence of H···H, C···H, and O···H contacts, which collectively account for a significant portion of the crystal packing. nih.govresearchgate.net For a hypothetical analysis of this compound, a similar distribution of contacts would be expected, with a notable contribution from F···H and potentially F···F interactions.

To illustrate the type of data generated from a Hirshfeld surface analysis, the following table summarizes the percentage contributions of the most significant intermolecular contacts found in a related crystal structure.

Intermolecular ContactContribution (%)
H···H45.0
F···H25.5
C···H12.0
O···H10.5
N···H3.0
F···F2.0
Other2.0

This table represents hypothetical data for this compound based on analyses of similar compounds.

The red spots on a dnorm surface for such a compound would likely highlight the strong N-H···O hydrogen bonds and potentially C-H···F interactions, indicating these as key contributors to the stability of the crystal lattice. nih.gov

Energy Framework Analysis for Assessing Overall Crystal Packing Energies

While Hirshfeld surface analysis identifies and quantifies intermolecular contacts, energy framework analysis provides a quantitative measure of the energetic landscape of the crystal. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, dispersion, polarization, and repulsion components. nih.govmdpi.com

The total interaction energy is a sum of these components, and the results are often visualized as a framework of cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength. nih.gov This provides an intuitive representation of the packing topology and the dominant forces at play.

The calculated interaction energies for a molecular pair in a crystal of a related compound are presented in the table below, showcasing the different energy components.

Energy ComponentValue (kJ/mol)
Electrostatic (Eele)-65.2
Dispersion (Edis)-80.5
Polarization (Epol)-25.1
Repulsion (Erep)48.7
Total (Etot) -122.1

This table represents hypothetical data for a significant molecular pair in a crystal of this compound, based on analyses of similar compounds. nih.govmdpi.com

The energy frameworks would likely reveal a network where the strongest interactions align with the directions of hydrogen bonding and π-π stacking, underscoring the importance of these interactions in the crystal's stability.

Rational Design of Crystalline Frameworks for Targeted Applications

The insights gained from structural analysis techniques are instrumental in the rational design of crystalline materials. By understanding the dominant supramolecular synthons and the factors controlling molecular arrangement, it becomes possible to engineer crystalline frameworks with desired physical and chemical properties.

Engineering of Alpha-Networks and Other Supramolecular Synthons

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that can be used as building blocks in crystal engineering. In ureas, the most common and stable synthon is the α-network, a hydrogen-bonded tape or ribbon motif formed by N-H···O=C interactions.

In di-substituted ureas, these α-networks are a recurring feature that dictates the primary organization of the molecules. For a tris-substituted urea like this compound, the formation of a classic α-network is precluded due to the presence of only one N-H donor. However, other robust synthons involving C-H···O and C-H···F interactions, as well as π-π stacking of the fluorophenyl rings, would be expected to play a crucial role in the crystal packing. The engineering of the crystalline framework would, therefore, focus on leveraging these alternative interactions to guide the self-assembly process.

Controlling Molecular Alignment and Arrangement in the Crystalline State

The ability to control the alignment and arrangement of molecules in the solid state is critical for applications in fields such as nonlinear optics and organic electronics. The orientation of polar molecules, for instance, can lead to materials with second-harmonic generation (SHG) activity.

For this compound, the three fluorophenyl groups offer multiple sites for intermolecular interactions. The subtle interplay between hydrogen bonding, dipole-dipole interactions of the C-F bonds, and π-π stacking will determine the final molecular arrangement. By modifying substituents on the phenyl rings or introducing co-crystallizing agents, it may be possible to favor specific packing motifs over others. For example, the introduction of groups capable of forming stronger or more directional interactions could steer the crystallization towards a non-centrosymmetric space group, a prerequisite for SHG activity.

The control over molecular alignment is a complex challenge that relies on a deep understanding of the subtle energy balance between various competing intermolecular forces.

Advanced Spectroscopic Characterization of N,n,n Tris 4 Fluorophenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of N,N,N'-Tris(4-fluorophenyl)urea in solution.

¹H NMR and ¹³C NMR for Structural Elucidation and Conformational Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectra serve as fundamental fingerprints for the structural confirmation of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl rings and the N-H proton of the urea (B33335) moiety. The aromatic protons typically appear as a set of coupled multiplets in the range of 7.0-7.5 ppm. Due to the fluorine substituent, these signals often resolve into complex patterns, such as doublets of doublets, arising from both proton-proton (³JHH) and proton-fluorine (⁴JHF) coupling. The N-H proton signal is particularly diagnostic; its chemical shift is highly sensitive to the solvent environment, concentration, and temperature due to its involvement in hydrogen bonding. In a non-polar solvent like CDCl₃, this signal might be found around 8.0-9.0 ppm, while in a hydrogen-bond-accepting solvent like DMSO-d₆, it can shift significantly downfield.

The ¹³C NMR spectrum provides complementary structural information. The carbonyl carbon (C=O) of the urea group is a key indicator, typically resonating in the range of 150-160 ppm. chemicalbook.com The aromatic carbons of the 4-fluorophenyl rings exhibit signals in the 115-140 ppm region. The carbon atom directly bonded to fluorine (C-F) shows a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a distinct doublet, while other carbons in the ring show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). The specific chemical shifts and coupling patterns confirm the substitution pattern and provide insights into the electronic environment of the molecule. nih.gov

Conformational studies using ¹H and ¹³C NMR focus on the rotational barriers around the C-N bonds of the urea. researchgate.net Depending on the steric bulk and electronic nature of the substituents, different conformers (e.g., cis/trans arrangements of the phenyl rings relative to the carbonyl group) may coexist in solution, which can sometimes be observed by the broadening of signals or the appearance of distinct sets of resonances at low temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Couplings
Urea N-H 8.0 - 9.5 - Sensitive to H-bonding
Urea C=O - 152 - 158 -
Aromatic C-H (ortho to N) 7.2 - 7.5 120 - 125 ³JHH, ⁴JHF
Aromatic C-H (meta to N) 7.0 - 7.2 115 - 118 ³JHH, ³JHF
Aromatic C-N - 135 - 140 ²JCF

2D NMR Techniques (e.g., NOESY) for Solution-State Conformation and Complexation Dynamics

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the three-dimensional structure of this compound in solution. Techniques like COSY (Correlation Spectroscopy) establish proton-proton bond connectivity, while HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlate protons with their directly attached carbons. researchgate.net

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for conformational analysis. researchgate.net It detects through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. For this compound, NOESY can reveal:

Orientation of Phenyl Rings: NOE cross-peaks between the N-H proton and specific aromatic protons on the phenyl rings can define the spatial orientation of these rings with respect to the central urea plane.

Inter-ring Interactions: NOEs between protons on different phenyl rings can indicate how the rings are folded or stacked in the preferred solution-state conformation.

During complexation events, such as anion binding, changes in the NOESY spectrum can provide dynamic information. The appearance of new cross-peaks or changes in the intensity of existing ones can signal a conformational change in the urea host upon binding a guest molecule.

NMR Titration Studies for Quantifying Anion Binding Affinities and Stoichiometries

The ability of the urea N-H groups to act as hydrogen bond donors makes this compound a potential receptor for anions. NMR titration is the primary method used to study these non-covalent binding events in solution. nih.gov

The experiment involves the incremental addition of a guest anion (e.g., as a tetrabutylammonium (B224687) salt) to an NMR tube containing a solution of the urea compound. nih.gov The ¹H NMR spectrum is recorded after each addition. The key observations are:

Chemical Shift Perturbation: Upon addition of an anion like chloride (Cl⁻) or bromide (Br⁻), the N-H proton signal experiences a significant downfield shift. This is direct evidence of hydrogen bond formation, as the proton becomes deshielded when it interacts with the anion. nih.gov

Binding Isotherm: By plotting the change in the N-H chemical shift (Δδ) against the concentration of the added anion, a binding isotherm is generated.

Association Constant (Kₐ): The curvature of this isotherm can be fitted to a specific binding model (e.g., 1:1 or 1:2 host:guest) using specialized software. This analysis yields the association constant (Kₐ), a quantitative measure of the binding affinity. A larger Kₐ value indicates a stronger interaction.

Stoichiometry: The stoichiometry of the complex is often determined from a mole-ratio plot (Job plot) or by finding the best fit for the binding isotherm, revealing how many host molecules bind to each guest anion.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are exceptionally sensitive to the presence of specific functional groups and the nature of intermolecular forces, especially hydrogen bonding. naturalspublishing.comnih.gov

Analysis of Urea Moiety Vibrations and Hydrogen Bonding Signatures

The vibrational spectrum of this compound is dominated by characteristic bands of the trisubstituted urea core and the fluorophenyl groups. The urea vibrations are particularly diagnostic of hydrogen bonding. mdpi.com

N-H Stretching (Amide A): In a non-H-bonding environment, the free N-H stretching vibration appears as a sharp band around 3400-3450 cm⁻¹. In the solid state or in solution where hydrogen bonding occurs (either to another urea molecule or to an anion), this band broadens and shifts to a lower frequency (typically 3200-3350 cm⁻¹). The magnitude of this shift correlates with the strength of the hydrogen bond. mdpi.com

C=O Stretching (Amide I): This is often the most intense band in the IR spectrum of ureas and appears in the 1615–1705 cm⁻¹ region. The position of the Amide I band is a sensitive probe of the local environment. A higher frequency (e.g., >1680 cm⁻¹) is associated with a "free" or weakly H-bonded carbonyl group. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond weakens, and the absorption frequency shifts to a lower wavenumber (e.g., 1630-1660 cm⁻¹). mdpi.com

N-H Bending / C-N Stretching (Amide II): This mode, resulting from a coupling of N-H in-plane bending and C-N stretching, appears in the 1515–1605 cm⁻¹ range for disubstituted ureas. mdpi.com Its position and intensity are also affected by hydrogen bonding.

Table 2: Characteristic IR Bands for the Urea Moiety and H-Bonding Effects This table summarizes general trends observed for urea compounds.

Vibrational Mode Band Name Typical Frequency (Free) Typical Frequency (H-Bonded) Change upon H-Bonding
N-H Stretch Amide A ~3400-3450 cm⁻¹ ~3200-3350 cm⁻¹ Broadens, shifts to lower frequency
C=O Stretch Amide I ~1680-1705 cm⁻¹ ~1630-1660 cm⁻¹ Shifts to lower frequency

Probing Conformational Changes and Intermolecular Interactions

Vibrational spectroscopy is also a powerful tool for studying subtle conformational changes and other intermolecular interactions. By analyzing the spectra under different conditions (e.g., varying temperature, solvent, or concentration), one can monitor changes in the molecular structure and aggregation state. rsc.org

For this compound, the presence of multiple, well-resolved peaks in the Amide I or Amide A regions can indicate the coexistence of different conformers or aggregates with distinct hydrogen-bonding arrangements in the sample. For example, a solution might contain a mixture of monomers and hydrogen-bonded dimers, each giving rise to its own characteristic C=O and N-H stretching frequencies. mdpi.com

Furthermore, vibrations associated with the 4-fluorophenyl rings, such as the C-F stretch (typically 1200-1250 cm⁻¹) and various aromatic C-H and C=C vibrations, can also be perturbed by changes in conformation and crystal packing. These perturbations, although often smaller than those seen for the urea moiety, can provide a more complete picture of the intermolecular forces at play. Cryogenic IR spectroscopy has shown that even weak interactions, such as those involving organic fluorine, can be resolved and characterized. mpg.de

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of molecules. These techniques provide insights into electron transitions, charge-transfer phenomena, and excited-state dynamics, which are crucial for understanding the behavior of this compound in various applications.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. In organic molecules, the most common electronic transitions are π → π* and n → π*. libretexts.org

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from these transitions within its constituent chromophores: the carbonyl group (C=O) of the urea moiety and the three 4-fluorophenyl rings.

π → π Transitions:* These are high-energy, high-intensity transitions associated with the π-electron systems of the aromatic rings and the C=O double bond. The conjugation between the phenyl rings and the urea backbone can lead to a bathochromic (red) shift of these absorption bands to longer wavelengths compared to the isolated chromophores.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the urea group) to an anti-bonding π* orbital. uzh.ch These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. uzh.ch

Table 1: Expected Electronic Transitions for this compound This table is illustrative and based on typical values for the involved chromophores.

Transition TypeAssociated Chromophore(s)Expected Wavelength Range (nm)Relative Intensity
π → πPhenyl rings, C=O group200 - 300High
n → πUrea moiety (N, O lone pairs)> 300Low to Medium
Intramolecular Charge-Transfer (ICT)Entire conjugated systemVariable (often > 300)Variable

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular environment and can be used to study excited-state processes and for sensing applications. nih.gov

The urea functional group is a well-known hydrogen-bond donor and can act as a receptor for various anions. This property has been exploited in the design of fluorescent chemosensors. nih.gov In the case of this compound, the N-H group (if present in a tautomeric form or in a related bis-substituted impurity) or other interactions involving the urea core could bind with specific anions. This binding event can significantly alter the photophysical properties of the molecule, leading to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. nih.gov

Studies on π-conjugated polymers containing urea receptors have demonstrated their utility in anion sensing. For instance, the addition of anions like cyanide (CN⁻) can cause a significant quenching of fluorescence and a red shift in the emission peak. nih.gov This response is attributed to the specific chemical interaction between the urea binding unit and the anion, which perturbs the excited state of the fluorophore.

The excited-state processes of this compound, such as internal conversion, intersystem crossing, and fluorescence, are dictated by its molecular structure and its interaction with the solvent or other analytes. Time-resolved fluorescence spectroscopy can provide detailed information on the lifetimes of the excited states and the kinetics of any excited-state reactions, such as proton transfer or conformational changes. nih.gov

Table 2: Illustrative Fluorescence Response of a Urea-Based Polymer Sensor to Anions Data adapted from a study on a related urea-bearing polyphenyleneethynylene sensor to demonstrate the principle of anion sensing. nih.gov

Anion AddedFluorescence ResponseEmission Peak Shift
Cyanide (CN⁻)Significant QuenchingRed Shift
Fluoride (B91410) (F⁻)EnhancementMinimal
Chloride (Cl⁻)QuenchingMinimal
Acetate (B1210297) (AcO⁻)EnhancementMinimal

Other Advanced Spectroscopic Techniques for Investigating Trisubstituted Ureas

Beyond conventional UV-Vis and fluorescence, other advanced spectroscopic methods provide deeper insights into the structure and reactivity of trisubstituted ureas.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. nih.gov It is an invaluable tool for studying reaction mechanisms that involve radical intermediates. researchgate.net

While this compound is a diamagnetic molecule with no unpaired electrons in its ground state, EPR spectroscopy could be employed to study its behavior under conditions where radical species are formed. For example, during its synthesis, degradation, or in certain catalytic reactions, transient radical intermediates may be generated. EPR spectroscopy can trap and characterize these intermediates, providing information about their electronic structure and local environment. nih.govmarquette.edu The technique is sensitive enough to detect subtle changes in the electronic structure, and the analysis of the resulting spectra can help elucidate complex reaction pathways. nih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides high-resolution structural confirmation and quantification of chemical compounds.

GC-MS: For volatile and thermally stable compounds, GC-MS is a suitable method. The compound is vaporized and separated in the GC column before being ionized, typically through electron impact (EI). The resulting mass spectrum shows the molecular ion peak (M⁺) and a characteristic fragmentation pattern that serves as a "molecular fingerprint," allowing for unambiguous identification.

LC-MS: For less volatile or thermally labile compounds, LC-MS is the preferred technique. nih.gov The compound is separated by HPLC and then ionized using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods often produce a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, which is useful for determining the molecular weight with high accuracy. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to reveal the structure of its constituent parts. nih.gov

For this compound, LC-MS would likely be the more appropriate method. High-resolution mass spectrometry (HRMS) would allow for the determination of its elemental composition with high precision, confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table presents theoretical m/z values for plausible fragments to illustrate structural confirmation by MS.

Fragment DescriptionPlausible Structure/FormulaPredicted m/z
Molecular Ion [M]⁺[C₁₉H₁₃F₃N₂O]⁺358.10
Loss of a fluorophenyl group[C₁₃H₉F₂N₂O]⁺263.07
Fluorophenyl isocyanate ion[C₇H₄FNO]⁺137.03
Fluorophenylamino ion[C₆H₅FN]⁺110.04
Fluorophenyl cation[C₆H₄F]⁺95.03

Computational and Theoretical Investigations of N,n,n Tris 4 Fluorophenyl Urea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and properties of N,N,N'-Tris(4-fluorophenyl)urea. This powerful quantum chemical method allows for the accurate calculation of various molecular parameters, offering a detailed understanding of its behavior.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometry optimization of this compound using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, is the initial step in its computational analysis. This process determines the most stable three-dimensional arrangement of the atoms in the molecule. The resulting optimized structure reveals the bond lengths, bond angles, and dihedral angles that define its conformation. The urea (B33335) core is expected to be largely planar, while the three 4-fluorophenyl rings will be twisted out of this plane to varying degrees due to steric hindrance.

The electronic structure of the molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor researchgate.netnih.gov. The spatial distribution of these orbitals provides insights into the reactive regions of the molecule. For this compound, the HOMO is anticipated to be delocalized over the urea moiety and the nitrogen-linked phenyl rings, reflecting the electron-donating nature of the urea nitrogens. Conversely, the LUMO is expected to be distributed across the phenyl rings, influenced by the electron-withdrawing fluorine atoms.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

Parameter Value (eV) Description
HOMO Energy -6.85 Energy of the highest occupied molecular orbital
LUMO Energy -1.75 Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 5.10 Indicator of chemical stability and reactivity
Ionization Potential 6.85 Energy required to remove an electron
Electron Affinity 1.75 Energy released when an electron is added

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

DFT calculations are instrumental in predicting the spectroscopic properties of this compound, which can be compared with experimental data for structural verification.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts nih.govnrel.govresearchgate.net. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. The predicted chemical shifts for the aromatic protons and carbons of the 4-fluorophenyl rings will be influenced by the electron-withdrawing effect of the fluorine atoms and the electronic environment created by the urea linkage. The protons on the nitrogen atoms of the urea core will exhibit characteristic shifts depending on their involvement in hydrogen bonding.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum faccts.deresearchgate.netrsc.org. The calculations provide the excitation energies and oscillator strengths for transitions between molecular orbitals. The primary electronic transitions for this compound are expected to be of the π → π* type, originating from the conjugated systems of the phenyl rings and the urea group. The presence of the fluorophenyl groups may cause a shift in the absorption maxima compared to unsubstituted triphenylurea.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (Ar-H) 7.10-7.40 ppm
¹³C NMR Chemical Shift (C=O) ~155 ppm
UV-Vis λ_max ~265 nm

Calculation of Interaction Energies and Binding Affinities in Supramolecular Complexes

This compound possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), making it a candidate for forming supramolecular assemblies nih.gov. DFT calculations can be used to investigate the interaction energies and binding affinities of this molecule with other molecules or ions. By calculating the energy of the complex and subtracting the energies of the individual monomers, the binding energy can be determined. These calculations can help in understanding the stability and geometry of potential host-guest complexes or self-assembled structures involving this compound. The fluorine atoms can also participate in weaker non-covalent interactions, such as halogen bonding, which can be quantified through these computational methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks researchgate.net. The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The areas around the hydrogen atoms of the N-H groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The fluorine atoms, being highly electronegative, will also create regions of negative potential on the periphery of the phenyl rings.

Advanced Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions amercrystalassn.orgnih.gov. By identifying bond critical points (BCPs) in the electron density, QTAIM can distinguish between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds and van der Waals forces. An analysis of this compound using QTAIM would allow for a quantitative description of the covalent bonds within the molecule and any intramolecular or intermolecular hydrogen bonds. The topological properties of the electron density at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insights into the strength and nature of these interactions.

In Silico Modeling of Supramolecular Interactions and Self-Assembly

In silico modeling provides a powerful lens through which to investigate the intricate supramolecular interactions and self-assembly processes of this compound at the molecular level. Molecular dynamics (MD) simulations and quantum chemical calculations are the primary computational tools employed for this purpose.

The self-assembly of urea derivatives is largely driven by a combination of hydrogen bonding and, in the case of aromatic derivatives, π-π stacking interactions. For this compound, the key interactions governing its supramolecular behavior would be:

Hydrogen Bonding: The urea moiety possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). This allows for the formation of strong and directional N-H···O=C hydrogen bonds, which are a primary driving force for the self-assembly of urea-based molecules.

MD simulations, using a well-parameterized force field as described in the previous section, can be employed to study the dynamic process of self-assembly. By simulating a system of multiple this compound molecules in a solvent, it is possible to observe their spontaneous aggregation and the formation of ordered structures. Analysis of the simulation trajectories can reveal:

Preferred Aggregation Motifs: The simulations can identify the most stable and frequently occurring arrangements of molecules, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

Radial Distribution Functions (RDFs): RDFs can be calculated to quantify the probability of finding a particular atom or functional group at a certain distance from another. This provides detailed information about the hydrogen bonding patterns and the packing of the phenyl rings.

Free Energy Landscapes: Advanced simulation techniques, such as metadynamics or umbrella sampling, can be used to calculate the free energy landscape of the self-assembly process. This can help to identify the thermodynamic driving forces and the energy barriers associated with aggregation.

Quantum chemical calculations, on the other hand, are invaluable for providing a highly accurate description of the intermolecular interactions between a small number of this compound molecules. These calculations can be used to:

Determine Interaction Energies: The binding energies of different dimer and trimer configurations can be calculated to identify the most stable arrangements. For example, the relative strengths of hydrogen-bonded versus π-stacked dimers can be precisely quantified.

Analyze the Nature of Interactions: Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion. This provides a deep understanding of the physical nature of the forces holding the molecules together.

A hypothetical comparison of interaction energies for different dimer configurations of this compound, as would be determined by quantum chemical calculations, is presented below:

Dimer ConfigurationPredominant InteractionCalculated Interaction Energy (kcal/mol)
Head-to-Tail N-H···O=C Hydrogen Bonding-12.5
Parallel Displaced π-π Stacking-4.8
T-shaped π-π Stacking-3.2
Halogen Bonding C-F···π Interaction-2.1

Note: These are illustrative values for discussion purposes.

Through a synergistic application of MD simulations and quantum chemical calculations, a comprehensive understanding of the supramolecular interactions and self-assembly of this compound can be achieved, providing valuable insights into its potential applications in materials science and crystal engineering.

Applications of N,n,n Tris 4 Fluorophenyl Urea in Advanced Materials and Catalysis

Development of Chemical Sensors for Anions and Other Analytes

The design of synthetic receptors for anion recognition is a major focus in supramolecular chemistry. Fluorinated phenyl ureas have emerged as highly effective building blocks for chemical sensors, capable of detecting anionic species through precise molecular interactions.

Optical and colorimetric sensors offer a straightforward and visually perceptible method for detecting analytes. The design of these sensors based on fluorinated urea (B33335) scaffolds hinges on several key principles:

Hydrogen-Bonding Donors : The N-H protons of the urea group are sufficiently acidic and directionally oriented to act as powerful hydrogen-bond donors. This allows them to form stable complexes with anions. chemicalbook.com

Chromogenic Signaling Units : To create a visual response, the urea receptor is typically conjugated to a chromogenic or fluorogenic group. The binding event with an anion alters the electronic properties of this signaling unit, resulting in a change in color or fluorescence that can be detected by the naked eye or spectroscopic methods. chemicalbook.com

Electron-Withdrawing Groups : The inclusion of electron-withdrawing fluorine atoms on the phenyl rings enhances the acidity of the N-H protons. This increased acidity strengthens the hydrogen bonds formed with anions, leading to higher binding affinity and selectivity.

Solid-Support Integration : For practical applications, these sensor molecules can be immobilized on solid supports like TentaGel resins. This allows for the development of reusable sensing materials that can detect anions in various media, including fully aqueous solutions. chemicalbook.com

The primary mechanism by which fluorinated ureas detect anions is through supramolecular recognition, dominated by hydrogen bonding. When a receptor molecule encounters a target anion, its urea N-H groups form multiple hydrogen bonds with the anion (e.g., F⁻, AcO⁻, H₂PO₄⁻). chemicalbook.com

This interaction forms a host-guest complex. The stability and selectivity of this complex are dictated by factors such as the geometric compatibility between the receptor's binding site and the anion's shape, and the basicity of the anion. In many cases, the binding event triggers a deprotonation of the highly acidic N-H group, leading to a significant and easily detectable color change. chemicalbook.com Studies on related tripodal urea receptors show a high affinity for anions like fluoride (B91410), dihydrogen phosphate (B84403), and acetate (B1210297) in organic solvents. nih.gov

Table 1: Anion Binding Affinity of a Tripodal Urea Receptor (L1)

AnionBinding Constant (K) in DMSO-d₆
F⁻High Affinity
H₂PO₄⁻> HCO₃⁻
HCO₃⁻> HSO₄⁻
HSO₄⁻> CH₃COO⁻
CH₃COO⁻> SO₄²⁻
SO₄²⁻> Cl⁻
Cl⁻> Br⁻
Br⁻> I⁻

Data adapted from studies on tris([(4-cyanophenyl)amino]propyl)urea, a structural analog. nih.govchemicalbook.com

Organocatalysis and Asymmetric Catalysis Mediated by Fluorinated Urea Scaffolds

The ability of the urea moiety to engage in hydrogen bonding has made it a privileged scaffold in the field of organocatalysis. These catalysts are purely organic small molecules that can accelerate chemical reactions with high efficiency and selectivity.

The urea group functions as a dual hydrogen-bond donor, a key feature in its catalytic activity. In a reaction, the urea catalyst can simultaneously bind to and activate a substrate, typically an electrophile, while also orienting the nucleophile for the desired reaction. By stabilizing the developing negative charge in the transition state through hydrogen bonding, the catalyst lowers the activation energy of the reaction. sigmaaldrich.com

The electron-withdrawing nature of the fluorophenyl groups is crucial, as it enhances the hydrogen-bond donating capacity of the urea N-H groups, making the catalyst more active. This principle is central to the success of widely used catalysts like Schreiner's thiourea (B124793), which features trifluoromethylphenyl groups. sigmaaldrich.com

A significant frontier in organocatalysis is the development of catalysts that can control the stereochemical outcome of a reaction, a process known as asymmetric catalysis. To achieve this, chiral scaffolds are integrated with the fluorinated urea motif.

Bifunctional catalysts, which combine a chiral amine or a quaternary ammonium (B1175870) salt with a urea group, have been designed for a range of asymmetric transformations. sigmaaldrich.com In these systems, the chiral component is responsible for creating a chiral environment around the active site, directing the approach of the reactants to favor the formation of one enantiomer over the other. The urea moiety's role remains the activation of the substrate and stabilization of the transition state through hydrogen bonding. sigmaaldrich.comresearchgate.net

Derivatives based on cinchona alkaloids, for example, have been successfully used in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions, demonstrating the versatility of the urea scaffold in creating highly effective and selective asymmetric catalysts. researchgate.net While specific enantioselective transformations using N,N,N'-Tris(4-fluorophenyl)urea have not been reported, the principles established by its analogs suggest it would be a promising platform for such catalyst design.

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Urea Derivatives

Reaction TypeCatalyst TypeTypical Outcome
Michael AdditionChiral Urea-Quaternary Ammonium SaltGood yields, enantiomeric ratios up to 95:5 sigmaaldrich.com
Aldol ReactionChiral Urea-Quaternary Ammonium SaltGood yields, enantiomeric ratios up to 95:5 sigmaaldrich.com
Conjugate AdditionCinchona UreaHigh yields and enantioselectivity (up to 97% ee) researchgate.net

Materials Science Applications

The applications of fluorinated phenyl ureas extend into materials science, largely due to their predictable self-assembly behavior driven by strong and directional hydrogen bonds. The crystal structure of N,N'-bis(4-fluorophenyl)urea, for instance, reveals that molecules are linked by pairs of N-H···O hydrogen bonds, forming well-defined chains and network structures. epa.gov

This propensity for self-assembly can be exploited to create novel supramolecular polymers, gels, and other ordered materials. The incorporation of fluorine also imparts useful properties such as thermal stability and altered electronic characteristics, making these compounds candidates for use as heat stabilizers or components in electronic materials. Furthermore, their ability to bind ions could be harnessed for developing materials for selective extraction or separation processes.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable luminescent materials is a cornerstone of modern display and lighting technology. Organic Light-Emitting Diodes (OLEDs) rely on organic compounds capable of emitting light upon electrical excitation. While direct research on this compound in OLEDs is not extensively documented, the structural motifs within the molecule suggest its potential. The incorporation of fluorine atoms into organic molecules can enhance thermal and chemical stability, critical attributes for the longevity of OLED devices. Furthermore, triaryl-substituted systems can form stable, amorphous thin films, a desirable morphology for device fabrication.

The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the molecule, potentially leading to desirable charge-transport characteristics. In some classes of materials, such as those based on triarylboranes, fluorine substitution has been shown to be a viable strategy for tuning emission colors and improving quantum efficiencies. nih.govmdpi.comresearchgate.net The urea core itself can participate in intermolecular hydrogen bonding, which could influence the solid-state packing and photophysical properties of the material. Further investigation into the synthesis and characterization of this compound would be necessary to elucidate its specific luminescent properties and evaluate its performance as an emitter or host material in OLEDs.

Use as Linkers and Building Blocks in Functional Polymers and Frameworks

The precise arrangement of molecular components into larger, ordered structures is fundamental to the design of functional materials. Metal-Organic Frameworks (MOFs) and other functional polymers are synthesized by connecting metal nodes or organic monomers with specific organic linkers. rsc.org The geometry and functionality of the linker dictate the topology, porosity, and properties of the resulting framework. rsc.org

This compound possesses characteristics that make it a promising candidate as a tritopic linker. The three 4-fluorophenyl groups could potentially coordinate with metal centers or participate in further organic transformations to build three-dimensional networks. The urea functionality provides a rigid and planar core, while also offering sites for hydrogen bonding, which can contribute to the stability and guest-recognition properties of the framework. nih.gov Nitrogen-containing linkers are of significant interest for applications in gas storage and separation, catalysis, and sensing. alfa-chemistry.com The presence of fluorine atoms can impart hydrophobicity and chemical resistance to the resulting framework. nih.gov While specific MOFs or polymers constructed from this compound are not yet reported, its structural design aligns with the principles of linker-based materials synthesis. rsc.org

Table 1: Potential Interaction Sites of this compound as a Linker

Functional Group Potential Role in Frameworks
Urea (C=O, N-H) Hydrogen bonding, structural rigidity
Fluorophenyl Rings Coordination to metal centers, π-π stacking

| Fluorine Atoms | Enhancing chemical stability, modifying pore environment |

Exploration as Precursors to Other Chemical Entities (e.g., Guanidinate Ligands)

In synthetic chemistry, the value of a molecule often extends to its ability to be transformed into other useful compounds. This compound can be envisioned as a precursor to N,N',N''-tris(4-fluorophenyl)guanidine. Guanidines are highly basic, nitrogen-rich compounds that, upon deprotonation, form guanidinate anions. nih.gov These anions are versatile ligands in coordination and organometallic chemistry. nih.gov

The transformation of a urea into a guanidine (B92328) typically involves reaction with an amine source under specific conditions. The resulting guanidinate ligands are known for their strong σ-donating properties and their ability to stabilize a wide range of metal centers in various oxidation states. nih.gov The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the guanidinate ligand. The three 4-fluorophenyl groups in the derived guanidinate would exert a significant electronic influence, likely enhancing the stability and modifying the reactivity of the corresponding metal complexes. These complexes could find applications in catalysis, for instance, in polymerization reactions or other organic transformations. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound

Structure Property Relationships in N,n,n Tris 4 Fluorophenyl Urea: a Fundamental Understanding

Influence of Fluorine Substitution on Molecular and Supramolecular Properties

The substitution of hydrogen with fluorine at the para-position of the three phenyl rings in N,N,N'-Tris(4-fluorophenyl)urea is a critical design feature that modulates both its molecular and supramolecular characteristics. Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect on the phenyl rings. This effect has a direct impact on the urea (B33335) moiety, which is central to the molecule's function.

Key Influences of Fluorine Substitution:

Increased Acidity of N-H Protons: The electron-withdrawing nature of the 4-fluorophenyl groups decreases the electron density on the nitrogen atoms of the urea core. This, in turn, increases the acidity and hydrogen-bond donating capability of the N-H protons. This electronic modification is fundamental to the compound's ability to act as a potent receptor for anions. tandfonline.comrsc.org

Participation in Non-Covalent Interactions: Beyond inductive effects, fluorine atoms can participate directly in supramolecular assembly through weak non-covalent interactions. These include C–H⋯F hydrogen bonds and fluorine–fluorine interactions, which can act as significant structure-directing forces in the solid state. rsc.orgresearchgate.net The presence of three such atoms provides multiple points of contact, facilitating the formation of robust and well-defined supramolecular architectures. researchgate.net

Modulation of Self-Assembly: The unique properties of fluorinated segments, often referred to as "fluorophilicity," can lead to distinct self-assembly behaviors compared to their non-fluorinated hydrocarbon analogues. Fluorinated amphiphiles, for example, tend to form aggregates with lower curvature. bohrium.comresearchgate.net While this compound is not a classic amphiphile, the fluorinated peripheries influence its aggregation and packing in both solution and the solid state, promoting specific organizational motifs. researchgate.netnih.gov

Correlating Conformational Dynamics with Supramolecular Behavior

This compound is not a static, planar molecule. It possesses significant conformational flexibility, primarily due to rotation around the N-C(aryl) single bonds. The interplay between these dynamic motions and the formation of stable supramolecular assemblies is a key aspect of its chemistry.

The three fluorophenyl groups can arrange themselves in several conformations, often described as a "propeller-like" twist. The specific dihedral angles between the phenyl rings and the central urea plane are determined by a delicate balance between steric hindrance and the energetic advantages of forming intermolecular hydrogen bonds.

In related diaryl urea compounds, the dihedral angles between the benzene (B151609) rings are a defining structural feature. For instance, in N,N′-bis(4-fluorophenyl)urea, two different molecular conformations are observed in the crystal structure, with dihedral angles of 29.69° and 89.83° between the phenyl rings. nih.gov In N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, the two rings are twisted by a dihedral angle of 11.6°. researchgate.netresearchgate.net For this compound, the conformational landscape is more complex, but it is this flexibility that allows the molecule to adapt its shape to effectively bind guest anions or to pack efficiently in a crystal lattice. The supramolecular behavior, therefore, is not dictated by a single rigid structure but by the molecule's ability to adopt a conformation that maximizes favorable intermolecular interactions, such as the strong N-H⋯O hydrogen bonds characteristic of ureas.

Rationalizing Anion Binding Affinity and Selectivity Based on Structural Features

A central application of substituted urea compounds is in the field of supramolecular chemistry as receptors for anions. rsc.org The urea functionality contains two N-H groups that are geometrically poised to act as a "clamp," binding anions through dual hydrogen bonds. rsc.org The design of this compound makes it a particularly effective anion receptor.

Structural Features Enhancing Anion Binding:

Enhanced Hydrogen-Bond Donor Strength: As discussed in section 8.1, the three electron-withdrawing 4-fluorophenyl groups significantly increase the acidity of the urea N-H protons. This makes them stronger hydrogen-bond donors, leading to higher binding affinities (association constants, Kₐ) for anions compared to ureas with electron-donating or less electron-withdrawing substituents. tandfonline.comfrontiersin.org

Pre-organized Binding Cleft: The three bulky phenyl groups create a defined, albeit flexible, three-dimensional cleft around the urea N-H groups. This partial pre-organization reduces the entropic penalty of binding, as the receptor does not need to undergo major conformational changes to create a binding site. This feature is common in tripodal urea receptors, which are known for high anion affinity. nih.govnih.govnih.gov

Anion Selectivity: The size, shape, and charge density of the binding cleft rationalize the receptor's selectivity for certain anions. Generally, urea-based receptors show a preference for basic and geometrically complementary anions. The binding affinity often follows the order of basicity: F⁻ > CH₃COO⁻ > H₂PO₄⁻ > Cl⁻ > Br⁻ > I⁻. frontiersin.orgnih.gov The strong affinity for fluoride (B91410) is due to its high basicity and small size, allowing for optimal hydrogen bonding. rsc.org More complex oxoanions like dihydrogen phosphate (B84403) or acetate (B1210297) are also bound effectively due to their ability to accept multiple hydrogen bonds. rsc.orgmdpi.com

The table below presents typical binding constant data for related urea-based receptors, illustrating the high affinity for anions, particularly in polar aprotic solvents where solvent competition is minimized.

Receptor TypeAnionBinding Constant (Kₐ, M⁻¹)Solvent
Tripodal Tris-UreaF⁻> 10⁴DMSO-d₆
Tripodal Tris-UreaH₂PO₄⁻~ 10³ - 10⁴DMSO-d₆
Tripodal Tris-UreaCl⁻~ 10¹ - 10²DMSO-d₆
Bis(4-nitrophenyl) UreaF⁻2.40 × 10⁷CH₃CN
Bis(4-nitrophenyl) UreaCH₃COO⁻~ 10⁴DMSO

Note: Data is representative of trends observed for electronically activated tripodal and diaryl urea receptors and serves to illustrate the expected high affinities for this compound. tandfonline.comnih.govnih.gov

Impact of Solid-State Packing on Material Performance

The performance of a molecular material is intrinsically linked to how its constituent molecules are arranged in the solid state. For this compound, the combination of strong, directional hydrogen bonds and weaker, more diffuse interactions involving fluorine leads to specific and robust packing motifs.

The primary interaction governing the packing of most urea derivatives is the formation of N−H⋯O=C hydrogen bonds. These interactions typically cause urea molecules to self-assemble into one-dimensional chains or tapes. nih.gov In the crystal structure of the related N,N′-bis(4-fluorophenyl)urea, molecules are linked by pairs of N—H⋯O hydrogen bonds into chains. nih.gov

In addition to these primary hydrogen bonds, the fluorophenyl groups introduce other significant interactions that dictate the three-dimensional architecture:

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further organizing the molecules in space.

Conclusion and Future Outlook

Summary of Key Research Findings and Contributions

Research into structurally related fluorophenyl ureas has yielded significant insights. For instance, N,N'-bis(4-fluorophenyl)urea has been synthesized and its crystal structure elucidated, revealing key intermolecular interactions that govern its solid-state properties. nih.gov The synthesis of various substituted ureas is well-documented, with methods such as the iron(III)-catalyzed variation of the Ritter reaction and multi-step sequences using magnetic reagents being developed for the efficient production of unsymmetrical di- and trisubstituted ureas. nih.govnih.gov

The biological significance of the urea (B33335) moiety is profound, with many urea derivatives exhibiting a wide range of medicinal applications. nih.gov This functionality is crucial for establishing drug-target interactions, and its incorporation can modulate potency and selectivity. nih.gov For example, a novel series of trisubstituted ureas has been identified as potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), highlighting their therapeutic potential. nih.gov Furthermore, the hydrogen-bonding capabilities of urea derivatives are central to their role in molecular recognition and have been harnessed in the development of various bioactive compounds. nih.gov

The table below summarizes some of the key applications of related urea compounds, providing a glimpse into the potential areas of impact for N,N,N'-Tris(4-fluorophenyl)urea.

Compound Family Key Research Findings Potential Applications
Di- and Trisubstituted UreasEfficient synthesis via iron-catalyzed Ritter reaction. nih.govrsc.orgBuilding blocks for complex molecules.
Trisubstituted UreasPotent and selective inhibition of mPGES-1. nih.govDevelopment of anti-inflammatory drugs.
Phenylurea DerivativesAct as inhibitors for various kinases and receptors. nih.govrsc.orgAnticancer and other therapeutic agents.
Urea-functionalized HeterocyclesFormation of supramolecular polymers and self-healing materials. mdpi.comAdvanced materials science.

Remaining Challenges and Open Questions in the Field

Despite the progress, several challenges and open questions remain in the study of complex urea derivatives like this compound. A primary challenge lies in the synthesis of such asymmetrically substituted ureas with high yield and selectivity. While methods for synthesizing trisubstituted ureas exist, they often require careful optimization and can be sensitive to the steric and electronic properties of the substituents. nih.govthieme-connect.com

A significant open question revolves around the precise structure-activity relationship of these compounds. Understanding how the number and position of fluorine substituents on the phenyl rings influence the biological activity and material properties is crucial for rational design. For this compound, it is currently unknown how the third fluorophenyl group will affect its binding to biological targets or its self-assembly in the solid state compared to its 'bis' counterparts. Furthermore, the development of more sustainable and atom-economical synthetic routes for these compounds remains an important goal. organic-chemistry.org

Emerging Research Avenues for this compound

The unique structure of this compound suggests several exciting avenues for future research. One emerging area is its potential application in organocatalysis. The urea moiety is known to act as a hydrogen-bond donor, and tris-urea compounds have been explored as efficient catalysts for reactions like Michael additions. researchgate.net The specific stereoelectronic environment created by the three fluorophenyl groups in this compound could lead to novel catalytic activities and selectivities.

Another promising direction is the exploration of its biological activities. Given that various substituted ureas act as enzyme inhibitors, this compound should be screened against a wide range of biological targets. nih.govnih.gov Its potential as an inhibitor of kinases, proteases, or other enzymes involved in disease pathways warrants investigation. The introduction of three fluorine atoms may also enhance properties like metabolic stability and membrane permeability, making it an interesting scaffold for medicinal chemistry. nih.gov

Finally, the self-assembly properties of this compound could be harnessed to create novel supramolecular materials. The interplay of hydrogen bonding from the urea core and halogen bonding from the fluorine atoms could lead to the formation of well-defined nanostructures with interesting optical or electronic properties. mdpi.com

Potential for Interdisciplinary Collaborations and Novel Applications in Materials Science and Catalysis

The multifaceted potential of this compound provides fertile ground for interdisciplinary collaborations. The synthesis and initial characterization of the compound by organic chemists would be the first step. Following this, collaborations with materials scientists would be essential to investigate its solid-state properties, including its crystal packing, polymorphism, and potential for forming liquid crystals or gels. The unique electronic nature of the fluorinated rings may also make it a candidate for applications in organic electronics.

In the realm of catalysis, joint efforts between synthetic chemists and catalysis experts could explore its use as a novel organocatalyst or as a ligand for transition metal catalysts. researchgate.netrsc.org The electron-withdrawing nature of the fluorophenyl groups could modulate the reactivity of a metal center, potentially leading to new catalytic transformations. Such collaborations could pave the way for novel applications in fine chemical synthesis and green chemistry. The development of this and similar compounds could also benefit from computational studies to predict their properties and guide experimental work, fostering collaborations with theoretical chemists.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N,N'-Tris(4-fluorophenyl)urea, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves reacting 4-fluoroaniline with phosgene or urea derivatives under controlled conditions. A stepwise approach, such as coupling fluorophenyl isocyanates with amines, is often employed. To optimize yields, parameters like solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios of reactants should be systematically tested. Recrystallization from ethanol or acetonitrile can improve purity .
  • Data Note : Yields for analogous bis(4-fluorophenyl)urea derivatives range from 50–70%, influenced by electron-withdrawing fluorine groups slowing nucleophilic substitution .

Q. How can hydrogen bonding interactions of this compound be experimentally characterized?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the urea moiety’s N–H···O hydrogen bonds. FT-IR spectroscopy (stretching frequencies ~3300 cm⁻¹ for N–H and ~1650 cm⁻¹ for C=O) and NMR (1H chemical shifts for NH protons at δ 8–10 ppm) provide complementary data. SCXRD for similar compounds reveals R₂²(8) hydrogen-bonded motifs .

Q. What solvent systems are suitable for solubility testing of this compound?

  • Methodology : Prioritize polar aprotic solvents (DMF, DMSO) due to the urea group’s hydrogen-bonding capacity. Quantitative solubility can be measured via UV-Vis spectroscopy or gravimetric analysis. Fluorinated aryl groups may enhance solubility in halogenated solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. How do crystallographic disorders in this compound impact structural refinement, and how can these be resolved?

  • Methodology : Fluorine atoms’ high electron density can cause disorder in SCXRD data. Use SHELXL for refinement with anisotropic displacement parameters and split-site modeling. For severe cases, twin refinement (via TWIN/BASF commands) or high-resolution synchrotron data may be required. Compare results with analogous structures (e.g., N,N′-bis(4-fluorophenyl)urea, space group C2/c) to validate bond lengths and angles .
  • Data Contradiction : Reported C–F bond lengths vary between 1.34–1.38 Å in similar derivatives, possibly due to dynamic disorder; averaging these values may introduce errors .

Q. What computational strategies are effective for modeling the electronic effects of fluorine substituents in this compound?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set can model electron-withdrawing fluorine effects on urea’s resonance structure. Compare HOMO-LUMO gaps with non-fluorinated analogs to quantify electronic modulation. MD simulations (e.g., GROMACS) can assess solvation dynamics influenced by fluorine’s hydrophobicity .

Q. How can contradictory bioactivity data for urea derivatives be reconciled in structure-activity relationship (SAR) studies?

  • Methodology : Cross-validate in vitro assays (e.g., enzyme inhibition) with orthogonal techniques like SPR or ITC to confirm binding affinities. For SAR, systematically modify substituents (e.g., replacing 4-F with Cl or CH₃) and correlate changes with activity trends. Note that fluorophenyl groups may enhance membrane permeability but reduce solubility, complicating dose-response interpretations .

Q. What analytical techniques are critical for detecting degradation products of this compound under oxidative conditions?

  • Methodology : Use LC-MS (ESI+ mode) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. High-resolution MS (HRMS) identifies fragment ions (e.g., m/z for defluorinated or hydroxylated products). Compare with stability studies of related ureas, which show hydrolysis to anilines under acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.